molecular formula C18H16FNO6S B2841494 methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291861-80-7

methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2841494
CAS RN: 1291861-80-7
M. Wt: 393.39
InChI Key: ARGUCHSEECECRL-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities . The presence of the dimethoxyphenyl and fluoro groups, along with the benzothiazine core, could potentially give this compound unique physical and chemical properties.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazines are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and their reactivity can be further modulated by the presence of functional groups .

Scientific Research Applications

Crystal Structure and Stability

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, a compound related to benzothiazine derivatives, shows properties of interest in crystallography. For example, derivatives like N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide exhibit unique structural characteristics with extensive intramolecular hydrogen bonds. These properties can be explored for understanding molecular interactions and stability in crystalline forms (Siddiqui et al., 2008).

Synthesis and Polymorphic Forms

The synthesis of benzothiazine derivatives is a significant area of research. Studies like the synthesis of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate explore the possibilities of obtaining esters through alkylation, leading to polymorphic forms with distinct molecular and crystal structures. This kind of research aids in understanding the diverse forms and potential applications of benzothiazine derivatives in various fields (Ukrainets et al., 2018).

Biological Activity and Potential Applications

The biological activity of benzothiazine derivatives is a key area of interest. For instance, the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides shows potential for antibacterial and radical scavenging activities. Such activities suggest their use in developing new pharmaceuticals or therapeutic agents (Zia-ur-Rehman et al., 2009).

Synthetic Routes and Analogues

The development of synthetic routes for benzothiazine derivatives, such as the synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, provides insights into creating analogues of existing compounds. These studies can lead to the discovery of compounds with improved or novel properties (Vysokov et al., 1993).

Precursor for Other Compounds

Research like the synthesis of Methyl 3,4-Dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from Saccharin Sodium Salt shows the application of benzothiazine derivatives as precursors for other compounds. Such research is crucial for developing new chemical entities with potential applications in various industries (Vidal et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzothiazines and their derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects .

properties

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S/c1-24-12-5-6-13(15(9-12)25-2)20-10-17(18(21)26-3)27(22,23)16-7-4-11(19)8-14(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUCHSEECECRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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